

Spectroscopic Profile of 3-(4-Methoxybenzyl)phthalide: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Methoxybenzyl)phthalide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(4-Methoxybenzyl)phthalide**, a reagent utilized in the preparation of drugs for treating neurotic diseases.[1][2] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The spectroscopic data for **3-(4-Methoxybenzyl)phthalide** (CAS Number: 66374-23-0, Molecular Formula: C₁₆H₁₄O₃, Molecular Weight: 254.28 g/mol) is summarized below.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **3-(4-Methoxybenzyl)phthalide** is not readily available in public spectral databases, data for structurally related compounds and general chemical shift principles can provide an expected spectral profile.

Table 1: Predicted ¹H NMR Spectral Data for **3-(4-Methoxybenzyl)phthalide** in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	d	1H	Phthalide Ring H
~7.4-7.6	m	3H	Phthalide Ring H
~7.1-7.2	d	2H	Methoxybenzyl Ring H (ortho to CH ₂)
~6.8-6.9	d	2H	Methoxybenzyl Ring H (meta to CH ₂)
~5.5-5.6	t	1H	Methine H (on phthalide ring)
~3.8	s	3H	Methoxy (OCH₃)
~3.1-3.3	d	2H	Methylene (CH ₂)

Table 2: Predicted ¹³C NMR Spectral Data for **3-(4-Methoxybenzyl)phthalide** in CDCl₃



Chemical Shift (δ) ppm	Assignment
~170	Carbonyl (C=O)
~158	Methoxybenzyl Ring C (attached to OCH₃)
~150	Phthalide Ring C (quaternary)
~134	Phthalide Ring C (CH)
~130	Methoxybenzyl Ring C (CH)
~129	Phthalide Ring C (quaternary)
~125	Phthalide Ring C (CH)
~122	Phthalide Ring C (CH)
~114	Methoxybenzyl Ring C (CH)
~80	Methine C (on phthalide ring)
~55	Methoxy (OCH ₃)
~40	Methylene (CH ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **3-(4-Methoxybenzyl)phthalide** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for 3-(4-Methoxybenzyl)phthalide



Wavenumber (cm⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1760	Strong	Lactone C=O Stretch
~1610, 1510, 1460	Medium-Strong	Aromatic C=C Bending
~1250	Strong	Aryl-O-CH₃ Asymmetric Stretch
~1030	Strong	Aryl-O-CH₃ Symmetric Stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-(4-Methoxybenzyl)phthalide** is expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. For the isomeric compound 3-((4-Methoxyphenyl)methylene)phthalide (C₁₆H₁₂O₃), the top three m/z peaks in its GC-MS analysis are reported as 252, 237, and 152.[3] For **3-(4-Methoxybenzyl)phthalide** (C₁₆H₁₄O₃), the molecular ion peak should be observed at m/z 254.

Table 4: Expected Mass Spectrometry Data for 3-(4-Methoxybenzyl)phthalide

m/z	Interpretation	
254	Molecular Ion [M]+	
133	[M - C ₈ H ₇ O] ⁺ (Loss of methoxybenzyl radical)	
121	[C ₈ H ₉ O] ⁺ (Methoxybenzyl cation)	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample should be fully dissolved to ensure a homogeneous solution.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
- Data Processing: Process the raw data using appropriate software. The chemical shifts are reported in parts per million (ppm) downfield from TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a thin solid film by dissolving a small amount of the sample in a
 volatile organic solvent (e.g., methylene chloride or acetone). Apply a drop of the solution
 onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

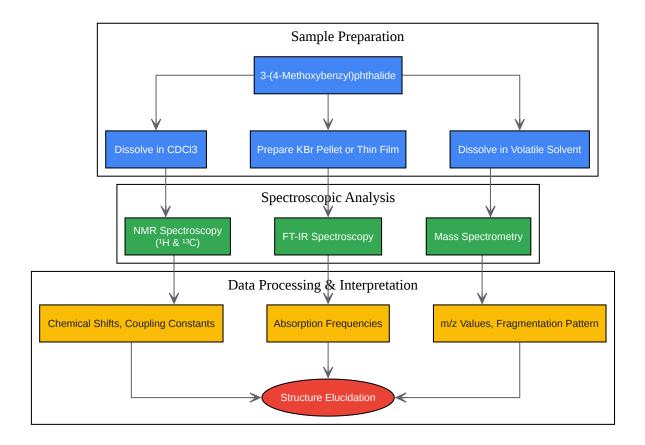
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, dissolve the sample in a suitable solvent like dichloromethane or methanol.
- Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **3-(4-Methoxybenzyl)phthalide**.



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Caption: General workflow for the spectroscopic analysis of **3-(4-Methoxybenzyl)phthalide**.

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References

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